Cas no 2680810-94-8 (3-{7-acetyl-5H,6H,7H,8H-imidazo1,2-apyrazin-3-yl}propanoic acid)

3-{7-acetyl-5H,6H,7H,8H-imidazo1,2-apyrazin-3-yl}propanoic acid structure
2680810-94-8 structure
商品名:3-{7-acetyl-5H,6H,7H,8H-imidazo1,2-apyrazin-3-yl}propanoic acid
CAS番号:2680810-94-8
MF:C11H15N3O3
メガワット:237.255102396011
CID:5653042
PubChem ID:165916824

3-{7-acetyl-5H,6H,7H,8H-imidazo1,2-apyrazin-3-yl}propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-{7-acetyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid
    • 2680810-94-8
    • EN300-28276397
    • 3-{7-acetyl-5H,6H,7H,8H-imidazo1,2-apyrazin-3-yl}propanoic acid
    • インチ: 1S/C11H15N3O3/c1-8(15)13-4-5-14-9(2-3-11(16)17)6-12-10(14)7-13/h6H,2-5,7H2,1H3,(H,16,17)
    • InChIKey: KGQZXBCEEHTAPJ-UHFFFAOYSA-N
    • ほほえんだ: O=C(C)N1CC2=NC=C(CCC(=O)O)N2CC1

計算された属性

  • せいみつぶんしりょう: 237.11134135g/mol
  • どういたいしつりょう: 237.11134135g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 321
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.4Ų
  • 疎水性パラメータ計算基準値(XlogP): -1.2

3-{7-acetyl-5H,6H,7H,8H-imidazo1,2-apyrazin-3-yl}propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28276397-5.0g
3-{7-acetyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid
2680810-94-8 95.0%
5.0g
$3355.0 2025-03-19
Enamine
EN300-28276397-0.25g
3-{7-acetyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid
2680810-94-8 95.0%
0.25g
$1065.0 2025-03-19
Enamine
EN300-28276397-1.0g
3-{7-acetyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid
2680810-94-8 95.0%
1.0g
$1157.0 2025-03-19
Enamine
EN300-28276397-2.5g
3-{7-acetyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid
2680810-94-8 95.0%
2.5g
$2268.0 2025-03-19
Enamine
EN300-28276397-0.1g
3-{7-acetyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid
2680810-94-8 95.0%
0.1g
$1019.0 2025-03-19
Enamine
EN300-28276397-1g
3-{7-acetyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid
2680810-94-8
1g
$1157.0 2023-09-09
Enamine
EN300-28276397-5g
3-{7-acetyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid
2680810-94-8
5g
$3355.0 2023-09-09
Enamine
EN300-28276397-0.05g
3-{7-acetyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid
2680810-94-8 95.0%
0.05g
$972.0 2025-03-19
Enamine
EN300-28276397-10.0g
3-{7-acetyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid
2680810-94-8 95.0%
10.0g
$4974.0 2025-03-19
Enamine
EN300-28276397-0.5g
3-{7-acetyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid
2680810-94-8 95.0%
0.5g
$1111.0 2025-03-19

3-{7-acetyl-5H,6H,7H,8H-imidazo1,2-apyrazin-3-yl}propanoic acid 関連文献

3-{7-acetyl-5H,6H,7H,8H-imidazo1,2-apyrazin-3-yl}propanoic acidに関する追加情報

3-{7-Acetyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic Acid: A Comprehensive Overview

The compound 3-{7-Acetyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid, with the CAS number 2680810948, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazopyrazines, which are known for their unique structural properties and potential applications in drug discovery. The molecule's structure consists of a imidazo[1,2-a]pyrazine ring system substituted with an acetyl group at position 7 and a propanoic acid moiety at position 3. This combination of functional groups imparts the molecule with interesting chemical and biological properties.

Recent studies have highlighted the potential of imidazo[1,2-a]pyrazine derivatives as scaffolds for developing bioactive compounds. For instance, researchers have explored the role of these molecules in modulating various cellular pathways, including those involved in inflammation and oxidative stress. The presence of the acetyl group in this compound is particularly noteworthy as it can enhance the molecule's stability and bioavailability. Furthermore, the propanoic acid moiety introduces acidity and hydrogen bonding capabilities, which are crucial for interactions with biological targets.

The synthesis of 3-{7-Acetyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid involves a multi-step process that typically includes cyclization reactions and functional group transformations. One common approach is the condensation of appropriate precursors to form the imidazo[1,2-a]pyrazine core followed by subsequent modifications to introduce the acetyl and propanoic acid groups. The optimization of these synthetic routes has been a focus of recent research efforts to improve yield and purity.

In terms of applications, this compound has shown promise in several areas. For example, it has been investigated as a potential lead compound in drug discovery programs targeting neurodegenerative diseases such as Alzheimer's disease. The molecule's ability to cross the blood-brain barrier and interact with key enzymes involved in amyloid-beta production makes it an intriguing candidate for further development. Additionally, studies have explored its anti-inflammatory properties, suggesting its potential use in treating conditions like arthritis.

The structural versatility of imidazo[1,2-a]pyrazine derivatives also makes them attractive for materials science applications. Researchers have examined their use as building blocks for constructing advanced materials with tailored electronic properties. For instance, the incorporation of these compounds into organic semiconductors has shown potential for improving device performance in optoelectronic applications.

In conclusion, 3-{7-Acetyl-5H,6H,7H,8H-imidazo[1,a]pyrazin-3-yl}propanoic acid represents a compelling example of how structural complexity can be harnessed to create molecules with diverse functionalities. Its unique combination of chemical features positions it as a valuable tool in both therapeutic development and materials innovation. As research continues to uncover new insights into its properties and applications

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